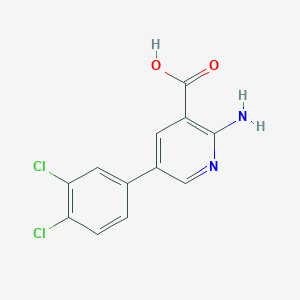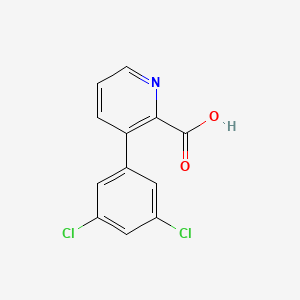
3-(3,5-Dichlorophenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)isonicotinic acid (3,5-DCPI) is a synthetic organic compound that is commonly used in laboratory experiments. It is a derivative of isonicotinic acid, a natural product found in the fungus Penicillium. 3,5-DCPI has a wide range of uses in scientific research and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichlorophenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It has been used to study the effects of isonicotinic acid derivatives on the metabolism of various organisms, including bacteria, plants, and mammals. It has also been used to study the effects of isonicotinic acid derivatives on enzyme activity, gene expression, and signal transduction. In addition, 3-(3,5-Dichlorophenyl)isonicotinic acid, 95% has been used to study the effects of isonicotinic acid derivatives on the pharmacology of drugs, such as anticonvulsants and antipsychotics.
Wirkmechanismus
The exact mechanism of action of 3-(3,5-Dichlorophenyl)isonicotinic acid, 95% is not fully understood. However, it is believed that 3-(3,5-Dichlorophenyl)isonicotinic acid, 95% binds to and activates the isonicotinic acid receptor (IR), which is a G-protein coupled receptor (GPCR). Activation of the IR receptor results in the activation of downstream signaling pathways, such as the cAMP/PKA pathway, which leads to the activation of various intracellular processes.
Biochemical and Physiological Effects
3-(3,5-Dichlorophenyl)isonicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial activity against various bacteria and fungi. It has also been found to have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 3-(3,5-Dichlorophenyl)isonicotinic acid, 95% has been found to have neuroprotective effects and to modulate the activity of various neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,5-Dichlorophenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. It is also a relatively inexpensive compound and is widely available. However, 3-(3,5-Dichlorophenyl)isonicotinic acid, 95% also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, 3-(3,5-Dichlorophenyl)isonicotinic acid, 95% can be toxic in high concentrations, so it must be used with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(3,5-Dichlorophenyl)isonicotinic acid, 95% in scientific research. One potential direction is to further investigate the effects of 3-(3,5-Dichlorophenyl)isonicotinic acid, 95% on the metabolism of various organisms. Another potential direction is to investigate the effects of 3-(3,5-Dichlorophenyl)isonicotinic acid, 95% on the pharmacology of various drugs. In addition, further research could be conducted on the effects of 3-(3,5-Dichlorophenyl)isonicotinic acid, 95% on gene expression and signal transduction. Finally, further research could be conducted to investigate the potential therapeutic applications of 3-(3,5-Dichlorophenyl)isonicotinic acid, 95%.
Synthesemethoden
3-(3,5-Dichlorophenyl)isonicotinic acid, 95% can be synthesized from isonicotinic acid by a two-step reaction. In the first step, isonicotinic acid is reacted with 3-chloropropionic acid in the presence of a base, such as sodium hydroxide, to form 3-(3-chloropropyl)isonicotinic acid. In the second step, the 3-(3-chloropropyl)isonicotinic acid is reacted with 5-chloropentanoic acid in the presence of a base to form 3-(3,5-dichlorophenyl)isonicotinic acid. The reaction is typically carried out in an aqueous solution at a temperature of 25-30°C.
Eigenschaften
IUPAC Name |
3-(3,5-dichlorophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-3-7(4-9(14)5-8)11-6-15-2-1-10(11)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVMWPRSPUPXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688032 |
Source


|
| Record name | 3-(3,5-Dichlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-21-8 |
Source


|
| Record name | 3-(3,5-Dichlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392477.png)

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392492.png)